molecular formula C5H3ClFN B074285 5-Chloro-2-fluoropyridine CAS No. 1480-65-5

5-Chloro-2-fluoropyridine

Cat. No.: B074285
CAS No.: 1480-65-5
M. Wt: 131.53 g/mol
InChI Key: ZULRQGBHWBQPFE-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoropyridine (CAS: 1480-65-5) is a halogenated pyridine derivative with the molecular formula C₅H₃ClFN and a molecular weight of 131.53 g/mol . This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals and agrochemicals. Its electron-deficient aromatic ring, due to the electron-withdrawing effects of chlorine and fluorine substituents, enhances reactivity in nucleophilic substitutions and transition metal-catalyzed processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoropyridine typically involves halogenation reactions. One common method is the direct fluorination of 5-chloropyridine using fluorinating agents such as potassium fluoride in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems and advanced purification techniques like distillation and crystallization helps in obtaining high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-2-fluoropyridine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoropyridine depends on its application. In medicinal chemistry, it often acts by interacting with specific enzymes or receptors, inhibiting their activity. The presence of both chlorine and fluorine atoms enhances its binding affinity and selectivity towards molecular targets, making it an effective component in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs of 5-chloro-2-fluoropyridine include:

Compound Name Molecular Formula Substituents/Modifications Key Applications/Reactivity Reference
This compound C₅H₃ClFN Cl at C5, F at C2 Suzuki-Miyaura cross-coupling, borylation, hydrodehalogenation
2-Chloro-5-fluoropyridine C₅H₃ClFN Cl at C2, F at C5 (positional isomer) Altered electronic distribution; used in ligand synthesis
5-Bromo-2-chloro-3-fluoropyridine C₅H₂BrClFN Br at C5, Cl at C2, F at C3 Chemoselective amination (Br substitution under Pd catalysis; Cl substitution under neat conditions)
5-Chloro-4-fluoropyridin-2-amine C₅H₄ClFN₂ NH₂ at C2, Cl at C5, F at C4 Enhanced nucleophilicity due to amino group; used in drug intermediates
2-Chloro-3-fluoropyridine-4-boronic acid C₅H₄BClFNO₂ B(OH)₂ at C4, Cl at C2, F at C3 Suzuki coupling partner; boronic acid functionality enables C–C bond formation

Reactivity and Selectivity

  • Hydrodehalogenation : Electron-deficient pyridines like this compound undergo hydrodehalogenation faster than electron-rich analogs. For example, borylated this compound achieved hydrodehalogenation in 1 hour using 2 equivalents of PHMS .
  • Chemoselectivity : In 5-bromo-2-chloro-3-fluoropyridine, bromide substitution dominates under Pd catalysis (Pd₂dba₃/Xantphos), while neat conditions favor Cl substitution . This contrasts with this compound, where F and Cl positions influence regioselectivity in cross-couplings.
  • Borylation Efficiency : Ethylene glycol-modified Pd catalysis improved borylation yields of this compound to 76–82% in one-pot Suzuki-Miyaura reactions, outperforming earlier methods .

Biological Activity

5-Chloro-2-fluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with chlorine at the 5-position and fluorine at the 2-position. The unique combination of these halogens enhances the compound's reactivity and binding affinity to biological targets, making it a valuable intermediate in organic synthesis.

The synthesis of this compound can be achieved through several methods, including:

  • Chlorination : Using thionyl chloride to introduce chlorine into the pyridine ring.
  • Fluorination : Employing fluorinating agents such as cesium fluoride under controlled conditions to achieve selective fluorination.

For instance, one study details a method involving the reaction of 2-aminopyridine with chlorinating agents followed by fluorination, yielding high purity products suitable for further functionalization .

Biological Activity

The biological activity of this compound has been extensively studied, particularly its role as an enzyme inhibitor and its potential as an anticancer agent. Notably, compounds derived from this structure have shown significant inhibitory effects against various cancer cell lines, including L1210 mouse leukemia cells.

Research indicates that derivatives of this compound may exert their effects through several mechanisms:

  • Enzyme Inhibition : The halogen substituents enhance binding to active sites on enzymes, leading to inhibition of their activity. This property is crucial for developing drugs targeting specific metabolic pathways.
  • Nucleotide Release : Some studies suggest that compounds related to this compound can release nucleotide analogs intracellularly, which may contribute to their growth-inhibitory effects on cancer cells .

Case Studies

  • Anticancer Activity : A series of novel phosphoramidate analogues derived from this compound were evaluated for their growth inhibitory activity against L1210 cells. These compounds exhibited potent inhibition with IC50 values in the nanomolar range, demonstrating their potential as anticancer agents .
  • Substitution Reactions : Investigations into the nucleophilic aromatic substitution (S_NAr) reactions involving this compound revealed high selectivity and reactivity under mild conditions. This makes it an ideal candidate for synthesizing complex molecules in medicinal chemistry .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure CharacteristicsUnique Features
5-Chloro-3-fluoropyridine Chlorine at position 5, fluorine at 3Different substitution pattern affects reactivity
5-Bromo-2-fluoropyridine Bromine instead of chlorineHigher reactivity due to bromine's leaving group
5-Chloro-2,3-difluoropyridine Two fluorines at positions 2 and 3Enhanced electron-withdrawing properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-fluoropyridine, and how do reaction conditions influence yield?

  • Methodology : Halogen exchange (e.g., Cl→F substitution via KF in polar aprotic solvents) and cross-coupling reactions (e.g., Suzuki or Negishi couplings using Pd catalysts) are common. For example, fluorination of 5-chloro-2-nitropyridine using KF at 150°C achieves moderate yields (~60%) .
  • Optimization : Reaction temperature, solvent polarity, and catalyst loading (e.g., Pd₂dba₃ with Xantphos ligand) critically affect regioselectivity and byproduct formation .

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Technique : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement. SHELXL is preferred for high-resolution data to resolve Cl/F positional disorders .
  • Data Interpretation : Anisotropic displacement parameters and Hirshfeld surface analysis distinguish halogen-halogen interactions in crystal packing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : N95 masks, nitrile gloves, and chemical-resistant lab coats are mandatory.
  • Storage : Store at 0–6°C in airtight containers (WGK 3 classification; combustible solid) .
  • Waste Disposal : Segregate halogenated waste and use licensed contractors for incineration to prevent environmental release .

Advanced Research Questions

Q. How can chemoselective functionalization of this compound be achieved at specific halogen sites?

  • Palladium-Catalyzed Amination : Selective substitution at the bromide position (C5) occurs under Pd₂dba₃/Xantphos catalysis with secondary amines (e.g., 90% selectivity for C5-Br over C2-Cl) .
  • SNAr Reactivity : Fluorine at C2 is resistant to nucleophilic substitution under mild conditions but reacts selectively with strong nucleophiles (e.g., alkoxides) at elevated temperatures .

Q. What challenges arise in regioselective cross-coupling of this compound, and how are they mitigated?

  • Challenge : Competitive oxidative addition of Pd(0) to C-Cl vs. C-F bonds.
  • Solution : Use electron-deficient ligands (e.g., SPhos) to favor C-Cl activation. For Suzuki couplings, aryl boronic acids with electron-withdrawing groups improve coupling efficiency at C5 .

Q. How do computational methods predict the reactivity of this compound in heterocyclic transformations?

  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, C5 shows higher electrophilicity (ƒ⁺ = 0.12) than C2 (ƒ⁺ = 0.08), aligning with observed bromide substitution trends .
  • MD Simulations : Solvent effects (e.g., DMF vs. THF) on transition-state energies explain yield variations in amination reactions .

Q. What analytical techniques differentiate between positional isomers in fluoropyridine derivatives?

  • NMR : ¹⁹F NMR chemical shifts (δ ~ -110 ppm for C2-F) and coupling constants (³J₆-F = 8 Hz) distinguish isomers.
  • GC-MS : Fragmentation patterns (e.g., m/z 131 for [M-Cl]⁺) confirm molecular identity .

Q. How does steric hindrance at C2 influence the synthesis of this compound boronic acid derivatives?

  • Synthetic Limitation : Direct borylation at C3 is hindered by adjacent fluorine.
  • Workaround : Use iridium catalysis (e.g., Ir(COD)Cl₂) with pinacolborane to achieve C4 borylation, yielding this compound-4-boronic acid (93% purity) .

Contradictions & Open Questions

Q. Why do some studies report conflicting reactivity trends for this compound under SNAr conditions?

  • Hypothesis : Discrepancies arise from solvent basicity (e.g., DMSO vs. DMF) and nucleophile strength. For example, hydroxide ions induce defluorination, while amines favor chloride substitution .

Q. What strategies enable enantioselective functionalization of this compound for chiral agrochemical intermediates?

  • Knowledge Gap : Limited literature exists on asymmetric catalysis for this substrate.
  • Proposed Approach : Chiral Pd-NHC complexes or enzymatic resolution (e.g., lipase-mediated hydrolysis) could be explored .

Properties

IUPAC Name

5-chloro-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClFN/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULRQGBHWBQPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323333
Record name 5-Chloro-2-fluoropyridine
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Molecular Weight

131.53 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1480-65-5
Record name 5-Chloro-2-fluoropyridine
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Retrosynthesis Analysis

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